molecular formula C13H10FNO B121771 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS No. 3382-63-6

4-[[(4-Fluorophenyl)imino]methyl]-phenol

Cat. No. B121771
CAS RN: 3382-63-6
M. Wt: 215.22 g/mol
InChI Key: QVDWVRKNMDWNRU-UHFFFAOYSA-N
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Description

The compound 4-[[(4-Fluorophenyl)imino]methyl]-phenol is a Schiff base, which is characterized by a carbon-nitrogen double bond with the nitrogen atom connected to an aryl group, in this case, a 4-fluorophenyl group. Schiff bases like this are typically synthesized through the condensation of an aldehyde or ketone with a primary amine. These compounds are known for their diverse applications in various fields, including their use in the synthesis of polymers, oligomers, and complexes, as well as their potential in luminescence, antioxidant activity, and interactions with DNA bases .

Synthesis Analysis

The synthesis of this compound and its derivatives involves oxidative polycondensation reactions, often carried out in an aqueous alkaline medium with oxidants such as air oxygen and NaOCl. The reaction conditions are carefully optimized to achieve high yields and desired molecular weights. For instance, oligo-2-[(4-fluorophenyl)imino methylene] phenol (OFPIMP) was synthesized with yields up to 97.70% using NaOCl as the oxidant . The synthesis process is monitored and characterized by various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction methods, which reveal the crystalline nature and the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . Density Functional Theory (DFT) calculations are also employed to predict and understand the molecular geometry, electronic structure, and various interactions within the molecule .

Chemical Reactions Analysis

Schiff bases like this compound can form complexes with metals, which can lead to changes in their thermal stability and potentially enhance their luminescence and nonlinear optical properties. The formation of oligomer-metal complexes has been shown to increase the thermal stability of the oligomer against thermo-oxidative decomposition . Additionally, these compounds can undergo various intermolecular interactions, such as hydrogen bonding, which can influence their physical properties and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are closely studied using thermal analysis, solubility tests, and electrochemical measurements. These compounds exhibit semiconductor behavior and have been found to possess higher stability against thermal decomposition compared to their monomeric counterparts . The optical and electronic properties, such as band gaps and molecular orbitals, are investigated using UV-Vis spectroscopy and theoretical calculations, providing insights into their potential applications in electronic devices .

Scientific Research Applications

Synthesis and Characterization

  • 4-[[(4-Fluorophenyl)imino]methyl]-phenol and its derivatives have been synthesized and characterized using various techniques, revealing their molecular structure and properties. Studies have utilized methods like X-Ray Diffraction (XRD), FTIR, and NMR spectroscopy for this purpose (Güneş Demirtaş et al., 2018), (C. Alaşalvar et al., 2015).

Thermal Properties

  • The thermal degradation and stability of oligo-derivatives of this compound have been analyzed, showing the stability of these compounds against thermo-oxidative decomposition (I. Kaya & M. Gül, 2004), (F. Doğan & I. Kaya, 2007).

Electronic and Optical Properties

  • Studies on electronic and optical properties of derivatives of this compound have been conducted, focusing on aspects like conductivity, band gap, and fluorescence. These studies are significant for understanding the potential application of these compounds in electronic and photonic devices (I. Kaya et al., 2006), (P. Roy et al., 2007).

Molecular Interaction Studies

  • Interaction studies with DNA bases and biological molecules have been conducted to explore the chemical activity and potential biomedical applications of these compounds. Such studies offer insights into how these compounds might interact with biological systems and their possible uses in medicine and biochemistry (Enis Güzel et al., 2020), (Bushra Rafique et al., 2022).

Sensor Applications

  • These compounds have been employed in the development of sensors, particularly for the detection of ions like zinc and fluoride. This demonstrates their potential in analytical chemistry for environmental monitoring and laboratory analyses (Manik Das et al., 2021), (V. Reena et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H319, H335, H350, and H360 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-[(4-fluorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNJGDYPPLXJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20419857
Record name 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3382-63-6, 942485-62-3, 1429520-29-5
Record name 4-[[(4-Fluorophenyl)imino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3382-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluoroanilino)methylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20419857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Hydroxy benzylidene) Fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-[(E)-((4-Fluorophenyl)imino)methyl]phenol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-[(Z)-[(4-Fluorophenyl)imino]methyl]phenol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA3ZMB9T4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Ezetimibe synthesis?

A1: this compound serves as a crucial starting material in the synthesis of Ezetimibe. [] It reacts with a benzyl halide to form a benzyl-protected intermediate, which subsequently undergoes a series of reactions to ultimately yield Ezetimibe.

Q2: Can you elaborate on the specific reaction involving this compound in the synthesis process described in the research?

A2: The research paper outlines a five-step synthesis of Ezetimibe. In the first step, this compound (referred to as M1) reacts with a benzyl halide in the presence of an alkali. [] This reaction leads to the formation of a benzyl-protected this compound, designated as "intermediate I" in the paper. This intermediate plays a vital role in the subsequent steps of the synthesis.

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